molecular formula C22H21FN2O3 B2978082 N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946205-01-2

N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2978082
CAS No.: 946205-01-2
M. Wt: 380.419
InChI Key: WWKCYMOYXCKDCD-UHFFFAOYSA-N
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Description

The compound N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide features a pyridinone core substituted with a methyl group (position 2), a 4-methylbenzyl ether (position 5), and an oxo group (position 4). The acetamide moiety is linked to a 2-fluorophenyl group, contributing to its structural uniqueness. The 2-fluorophenyl group may enhance lipophilicity and influence target binding, while the 4-methylbenzyl ether could modulate solubility and membrane permeability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-15-7-9-17(10-8-15)14-28-21-12-25(16(2)11-20(21)26)13-22(27)24-19-6-4-3-5-18(19)23/h3-12H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKCYMOYXCKDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Methylbenzyl Ether: The methylbenzyl ether can be attached through an etherification reaction using a suitable alkylating agent.

    Final Coupling: The final step involves coupling the pyridinone core with the fluorophenyl and methylbenzyl ether groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Key Substituents Physicochemical/Biological Notes Reference
Target Compound Pyridinone 2-Fluorophenyl, 4-methylbenzyloxy Likely moderate lipophilicity; pyridinone may act as a hydrogen-bond acceptor.
2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide Pyridinone Tetrahydrofuran-2-ylmethyl (instead of 2-fluorophenyl) Increased polarity due to tetrahydrofuran; potential solubility advantages in aqueous media.
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54) Triazole 2-Fluorophenyl, phenylsulfonyl Higher melting point (204–206°C); sulfonyl group may enhance metabolic stability.
Goxalapladib (CAS-412950-27-7) Naphthyridine Difluorophenyl, trifluoromethyl, methoxyethyl-piperidine Used in atherosclerosis treatment; fluorinated groups improve target selectivity.

Functional Group Impact

  • 2-Fluorophenyl vs.
  • Pyridinone vs.

Biological Activity

N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound with significant biological activity. This article discusses its molecular characteristics, biological effects, structure-activity relationships (SAR), and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H21FN2O3
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 946205-01-2
PropertyValue
Molecular FormulaC22H21FN2O3
Molecular Weight380.4 g/mol
CAS Number946205-01-2

Structure-Activity Relationship (SAR)

Research indicates that the presence of a fluorine atom on the phenyl ring enhances the compound's potency and selectivity against certain enzymes. Specifically, studies have shown that similar compounds with a fluoro group exhibit increased inhibition of α-L-fucosidases, which are crucial in various biological processes, including glycoprotein metabolism .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of α-L-fucosidases. In one study, derivatives of this compound demonstrated IC50 values as low as 0.0079 μM against human lysosomal α-L-fucosidase, indicating a strong potential for therapeutic applications in conditions associated with enzyme deficiencies .

Case Studies and Research Findings

  • Inhibition of α-L-Fucosidases :
    • Study : A structure–activity relationship analysis revealed that the compound's modifications significantly affect its inhibitory potency.
    • Findings : The fluoro group on the phenyl ring was crucial for enhanced selectivity and potency against human lysosomal α-L-fucosidases, showing an 18-fold increase in activity compared to its parent compound .
  • Potential Therapeutic Applications :
    • The compound may have implications in treating disorders related to fucosidase deficiencies, such as fucosidosis, by restoring enzyme activity through competitive inhibition.
  • Toxicological Studies :
    • While specific toxicological data for this compound is limited, related studies on similar compounds suggest careful evaluation is necessary to assess safety profiles for potential clinical use.

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